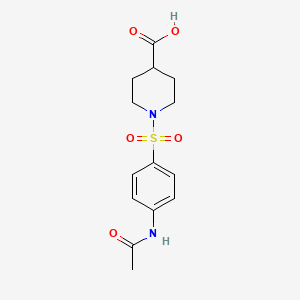

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-acetylamino-benzenesulfonyl group and a carboxylic acid group, making it a valuable molecule in various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-acetylaminobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: . Common reagents used in these reactions include sulfuric acid, sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the expression of genes responsible for virulence and biofilm formation . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can be compared with other sulfonamide derivatives, such as:

4-Acetamidobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.

4-Acetamidobenzenesulfonyl azide:

Phenyl sulfonamide derivatives: These compounds share the sulfonamide group but differ in their aromatic substitutions and overall structure, leading to different biological activities. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biologische Aktivität

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS No. 314744-44-0) is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

- Molecular Formula: C₁₄H₁₈N₂O₅S

- Molecular Weight: 326.37 g/mol

- Structure: The compound features a piperidine ring substituted with an acetylamino group and a benzenesulfonyl moiety, which may influence its biological interactions.

The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes and pathways:

- PTP1B Inhibition : Recent studies indicate that compounds with similar structures exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes management. For instance, compounds in this class have shown Ki values in the low micromolar range, suggesting they could serve as effective PTP1B inhibitors .

- Anticancer Potential : The compound's structural features suggest potential activity against various cancer cell lines. Studies have demonstrated that similar sulfonamide derivatives can induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal cells, highlighting its potential as a selective therapeutic agent. For example, derivatives have demonstrated IC50 values indicating effective inhibition with minimal impact on healthy cells .

Study 1: PTP1B Inhibition

In a comparative study of several PTP1B inhibitors, compounds structurally related to this compound were found to exhibit varying degrees of selectivity and potency. One compound achieved an IC50 of 0.00068 µM against PTP1B, showcasing the potential for developing highly selective inhibitors based on this scaffold .

Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of sulfonamide derivatives in vitro. The results indicated that these compounds could effectively reduce glioma cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from similar fates. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to this compound:

| Compound Name | Target | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | PTP1B | TBD | High | Potential for diabetes treatment |

| Compound C | Glioma Cells | TBD | High | Induces necroptosis, low toxicity to normal cells |

| Compound D | Various Cancer Lines | TBD | Moderate | Effective in reducing cell viability |

Eigenschaften

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKXXFCYUAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354990 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314744-44-0 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.